molecular formula C11H22N2O3 B13247482 tert-Butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate

tert-Butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13247482
M. Wt: 230.30 g/mol
InChI Key: XZBPOVCWLYLDAG-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate: is a compound of interest in medicinal chemistry and organic synthesis. It features a pyrrolidine ring substituted with an aminoethyl group, a hydroxyl group, and a tert-butyl carbamate protecting group. This compound is often used as an intermediate in the synthesis of more complex molecules due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using oxidizing agents like osmium tetroxide or hydrogen peroxide.

    Protection with tert-Butyl Carbamate: The final step involves protecting the amino group with a tert-butyl carbamate group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group, such as a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group or further to an alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Protection/Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides.

    Protection/Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyrrolidine derivatives.

    Protection/Deprotection: Formation of free amines.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Protecting Group Chemistry: The tert-butyl carbamate group is commonly used to protect amines during multi-step synthesis.

Biology:

    Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural features.

    Ligand Design: Used in the design of ligands for receptor binding studies.

Medicine:

    Drug Development: Investigated as a potential lead compound in drug discovery programs.

    Prodrug Design: The tert-butyl carbamate group can be used to enhance the stability and bioavailability of drug candidates.

Industry:

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The aminoethyl and hydroxyl groups can form hydrogen bonds and electrostatic interactions with the enzyme’s active site residues, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

    tert-Butyl 3-(1-aminoethyl)-3-hydroxyazetidine-1-carboxylate: Similar structure but with an azetidine ring instead of a pyrrolidine ring.

    tert-Butyl 3-(1-aminoethyl)-3-hydroxyproline-1-carboxylate: Similar structure but with a proline ring instead of a pyrrolidine ring.

Uniqueness:

    Structural Features: The combination of a pyrrolidine ring with an aminoethyl and hydroxyl group makes it unique compared to other similar compounds.

    Reactivity: The presence of the tert-butyl carbamate group provides unique reactivity patterns, especially in protection and deprotection chemistry.

    Applications: Its versatility in various fields, including chemistry, biology, medicine, and industry, highlights its uniqueness and broad applicability.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-8(12)11(15)5-6-13(7-11)9(14)16-10(2,3)4/h8,15H,5-7,12H2,1-4H3

InChI Key

XZBPOVCWLYLDAG-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCN(C1)C(=O)OC(C)(C)C)O)N

Origin of Product

United States

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